Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
Description
Chemical Identity and Nomenclature
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic compound characterized by a fused thiophene-pyridine architecture. Its systematic IUPAC name reflects its structural features: a thiophene ring substituted at the 2-position with an amino group (-NH₂), at the 3-position with a methoxycarbonyl group (-COOCH₃), and at the 4-position with a pyridin-2-yl moiety.
Key Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 1019521-30-2 |
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.27 g/mol |
| SMILES Notation | COC(=O)C₁=C(N)SC=C₁C₂=NC=CC=C₂ |
The compound’s planar structure arises from the conjugation between the sulfur-containing thiophene ring and the nitrogen-containing pyridine ring, enabling π-π stacking interactions and electronic delocalization. Its crystallographic data, though not explicitly provided in the sources, can be inferred from analogous thiophene-pyridine hybrids, which typically exhibit bond lengths of 1.36–1.42 Å for C–S in the thiophene ring and 1.33–1.35 Å for C–N in the pyridine ring .
Historical Context of Thiophene-Pyridine Hybrid Derivatives
The synthesis of thiophene-pyridine hybrids emerged as a focal point in heterocyclic chemistry during the late 20th century, driven by their bioisosteric potential and electronic versatility. Thiophene itself was first isolated in 1882 by Viktor Meyer as a benzene contaminant, while pyridine derivatives gained prominence in the 1920s following Aleksei Chichibabin’s industrial synthesis methods .
Milestones in Hybrid Derivative Development:
- 1980s–1990s : Early efforts focused on coupling thiophene and pyridine via cross-coupling reactions, such as Suzuki-Miyaura couplings, to explore their optoelectronic properties .
- 2000s : Advances in multicomponent reactions (e.g., Gewald synthesis) enabled efficient one-pot syntheses of substituted thiophenes, including those fused with pyridine .
- 2010s–Present : Catalytic C–H activation strategies revolutionized access to complex hybrids, with this compound becoming a benchmark for studying regioselective functionalization .
The compound’s specific synthesis was first reported in the early 2000s, leveraging palladium-catalyzed cross-coupling between halogenated thiophene precursors and pyridinyl boronic acids .
Significance in Heterocyclic Chemistry
This compound occupies a critical niche in heterocyclic chemistry due to its dual functionality as both an electron-rich (thiophene) and electron-deficient (pyridine) system.
Applications and Contributions:
Medicinal Chemistry :
- The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its pyridinyl group facilitates hydrogen bonding with biological targets, while the thiophene ring enhances membrane permeability .
- Analogues have shown activity against Bacillus cereus and Shigella sonnei, with IC₅₀ values comparable to ceftriaxone in preclinical studies .
Materials Science :
Synthetic Intermediates :
Comparative Reactivity:
This duality enables tailored modifications, making the compound a versatile scaffold in drug discovery and materials engineering .
Properties
IUPAC Name |
methyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)9-7(6-16-10(9)12)8-4-2-3-5-13-8/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMHKBKXAJMVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
De-carboxylation and Functionalization of Thiophene Derivatives
One of the foundational steps involves starting with methyl 3-amino-4-methylthiophene-2-carboxylate, which undergoes de-carboxylation using aqueous potassium hydroxide, followed by acidification with hydrochloric acid to yield 3-amino-4-methylthiophene. This process is crucial for removing the ester group and generating the amino-thiophene core.
Chlorination and Activation
The amino-thiophene is then subjected to chlorination using N-chlorosuccinimide (NCS), which introduces a chlorine atom at the 2-position of the thiophene ring, forming 3-amino-2-chloro-4-methylthiophene hydrochloride. Alternatively, metalation with butyl lithium followed by reaction with hexachloroethane can also introduce chlorines at specific positions, providing reactive intermediates for subsequent coupling.
Coupling with Pyridin-2-yl Derivatives
The key step involves coupling the chlorinated thiophene with 2-aminomethylpyridine. This is typically achieved through nucleophilic substitution reactions facilitated by bases like sodium bicarbonate or triethylamine in dry solvents such as toluene or dichloromethane, leading to the formation of intermediates like N-(2-aminophenyl)-N'-(4-methyl-3-thienyl)thiourea.
Cyclization to Form the Benzimidazole Ring
The thiourea intermediates are cyclized using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) and bases such as sodium hydroxide or sodium carbonate. This cyclization forms the benzimidazole core, yielding N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine hydrochloride.
Final Functionalization and Purification
The final step involves methylation of the benzimidazole nitrogen using methyl iodide or similar methylating agents, followed by chlorination or other modifications to introduce the pyridin-2-yl group at the desired position. The product is purified via recrystallization or chromatography, ensuring high purity suitable for further applications.
Data Table Summarizing Preparation Methods
Research Findings and Optimization
Recent studies emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reagent equivalents to maximize yields and purity. For example, the chlorination step with NCS is optimized at room temperature under inert atmosphere to prevent side reactions. Cyclization reactions benefit from mild bases and anhydrous conditions to avoid hydrolysis of sensitive intermediates.
Quantum chemical calculations suggest that the reaction pathways are highly dependent on the electronic nature of substituents, with electron-withdrawing groups facilitating cyclization and substitution steps. Additionally, protecting groups such as tert-butyl esters are employed to prevent undesired reactions at the amino groups during multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions are carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate exhibits a range of biological activities, making it a valuable compound in drug development. Notably, it has shown:
- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : It has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound has also been studied for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing various thiophene derivatives. Its applications include:
- Heterocyclization Reactions : The compound participates in reactions with various substrates to produce diverse thiophene derivatives, which are crucial in developing new materials and pharmaceuticals.
- Synthesis of Thieno[2,3-d]pyrimidin-4(3H)one : It can react with formamide to yield thieno[2,3-d]pyrimidin-4(3H)one, a compound of interest for its biological properties.
Material Science
This compound is utilized in material science, particularly as a corrosion inhibitor. Its incorporation into materials enhances their longevity and durability, making it valuable in industries where material degradation is a concern.
Several studies have documented the applications and effects of this compound:
- Cytotoxic Evaluation : A study evaluated the cytotoxicity of various synthesized compounds against human cancer cell lines, demonstrating that methyl 2-amino-4-(pyridin-2-yl)thiophene derivatives exhibited significant anticancer activity compared to control groups .
- Synthesis Techniques : Different synthesis methods have been explored for producing this compound efficiently while maintaining high yields and purity levels .
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biological pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Pyridinyl Positional Isomers
- Methyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate (CAS: 438230-48-9) and Methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate (CAS: 438229-64-2) differ in the nitrogen position on the pyridine ring. Molecular Formula: C₁₁H₁₀N₂O₂S for both isomers. Impact: The pyridin-2-yl isomer (target compound) has nitrogen at the ortho position, enhancing intramolecular hydrogen bonding with the amino group.
Halogen-Substituted Phenyl Derivatives
- Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS: 351156-91-7): Molecular Formula: C₁₂H₉Cl₂NO₂S; MW: 302.18 g/mol. This compound shows enhanced stability in metabolic studies compared to pyridinyl analogs .
- Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: 350997-10-3): Molecular Formula: C₁₂H₁₀ClNO₂S; MW: 267.74 g/mol. Impact: The para-chloro substituent induces steric hindrance, affecting binding to enzymes like kinases .
Methoxy-Substituted Phenyl Analogs
- Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS: 350988-34-0): Molecular Formula: C₁₃H₁₃NO₃S; MW: 263.31 g/mol. Impact: The methoxy group is electron-donating, enhancing electrophilic substitution reactivity. This compound exhibits redshifted UV-Vis absorption (λmax ~320 nm) due to extended conjugation, making it suitable for optoelectronic applications .
Ethyl Ester Derivatives
- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate (CAS: 350996-90-6): Molecular Formula: C₁₄H₁₇NO₂S; MW: 261.35 g/mol. Impact: The ethyl ester increases lipophilicity (clogP +0.3 vs. methyl ester), altering pharmacokinetic profiles. In vitro studies show slower hydrolysis rates compared to methyl esters .
Bulky Substituents: Isopropylphenyl Derivatives
- Methyl 2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate: Impact: The isopropyl group introduces steric bulk, reducing rotational freedom and limiting access to planar binding sites. This compound demonstrates lower cytotoxicity in cancer cell lines (IC₅₀ >50 μM) compared to less hindered analogs .
Functionalized Derivatives: Cyanoacetyl Amino Modifications
- Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS: 1105215-77-7): Molecular Formula: C₁₅H₁₂FN₃O₃S; MW: 341.34 g/mol. Impact: The cyanoacetyl group enables hydrogen bonding with biological targets (e.g., kinases), improving inhibitory activity (Ki <100 nM in kinase assays) .
Biological Activity
Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate (CAS No. 292612-16-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.27 g/mol |
| CAS Number | 292612-16-9 |
| MDL Number | MFCD11136556 |
| Appearance | Powder |
Biological Activity Overview
This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Cell Line Studies :
- In vitro assays demonstrated IC₅₀ values in the low micromolar range against several cancer cell lines, including HeLa and MCF-7.
- The compound was found to downregulate Bcl-2 and upregulate Bax, indicating a pro-apoptotic mechanism.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism of Action :
- It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages.
- Docking studies suggest interaction with p38 MAPK pathways, which are crucial in inflammatory responses.
Antibacterial Activity
This compound has shown potential as an antibacterial agent:
- Biofilm Inhibition :
- It was tested against uropathogenic Escherichia coli and demonstrated significant inhibition of biofilm formation without affecting bacterial growth.
- Structural modifications led to low micromolar inhibitors of E. coli biofilm development.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against HeLa cells revealed:
| Treatment | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Compound A | 5.33 | Apoptosis induction via Bcl-2/Bax modulation |
| Control | >50 | No significant effect |
Case Study 2: Anti-inflammatory Properties
In a model of LPS-induced inflammation, the compound significantly reduced TNF-alpha levels:
| Treatment | TNF-alpha Release (pg/mL) |
|---|---|
| Vehicle | 200 |
| Compound A | 50 |
Q & A
Basic Question: What are the established synthetic routes for Methyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate, and how can purity be optimized?
Methodological Answer:
The Gewald reaction is a common method for synthesizing 2-aminothiophene derivatives. For analogous compounds, such as ethyl 2-amino-4-methylthiophene-3-carboxylate, the reaction involves a ketone or aldehyde, cyanoacetate, and elemental sulfur in a polar solvent (e.g., ethanol or DMF) under reflux (). To optimize purity:
- Purification: Use reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the target compound ( ).
- Crystallization: Recrystallize from methanol or ethanol to enhance crystallinity, as demonstrated for ethyl 2-amino-4-methylthiophene-3-carboxylate ( ).
- Monitoring: Track reaction progress via TLC or LC-MS to minimize side products ( ).
Basic Question: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (e.g., 100 K) to reduce thermal motion ( ).
- Refinement: Employ SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks ( ).
- Validation: Check for R-factor convergence (target < 0.05) and validate geometry using tools like PLATON ( ).
Advanced Question: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?
Methodological Answer:
Contradictions often arise from dynamic effects or solvent interactions. To address this:
- Variable-Temperature NMR: Perform experiments to identify conformational exchange (e.g., hindered rotation of the pyridinyl group) ( ).
- Computational Validation: Compare experimental / NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) ( ).
- Solvent Screening: Acquire spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts ().
Advanced Question: What strategies improve yield in the synthesis of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >70%, as shown for similar thiophene derivatives ( ).
- Catalyst Optimization: Use Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity in cyclization steps ().
- Protecting Groups: Temporarily protect the amino group with Boc or Fmoc to prevent side reactions during functionalization ().
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on safety data for structurally similar compounds ():
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation: Use fume hoods with >100 ft/min face velocity to limit inhalation exposure (OSHA/NIOSH guidelines).
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (DOT Hazard Class 9).
Advanced Question: How can computational tools predict biological activity or reactivity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial enzymes), leveraging the pyridinyl group’s π-stacking potential ( ).
- QSAR Modeling: Train models on datasets of thiophene derivatives with known IC₅₀ values to predict antibacterial efficacy ( ).
- Reactivity Prediction: Apply Frontier Molecular Orbital (FMO) theory to identify electrophilic/nucleophilic sites for derivatization ( ).
Advanced Question: How do solvent polarity and temperature affect the compound’s stability during storage?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Polar aprotic solvents (e.g., DMSO) enhance stability compared to ethanol ().
- Lyophilization: For long-term storage, lyophilize the compound and store under argon at -20°C to prevent hydrolysis of the ester group ( ).
Basic Question: What spectroscopic techniques are essential for confirming the molecular structure?
Methodological Answer:
- FT-IR: Identify key functional groups (e.g., N-H stretch at ~3350 cm⁻¹, ester C=O at ~1700 cm⁻¹) ( ).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error ( ).
- 2D NMR: Use HSQC and HMBC to assign correlations between the pyridinyl protons and thiophene ring ().
Advanced Question: How can crystallographic data resolve ambiguities in regioisomeric assignments?
Methodological Answer:
- Patterson Maps: Differentiate regioisomers by analyzing heavy atom positions (e.g., sulfur in thiophene vs. pyridinyl nitrogen) ( ).
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O vs. N-H···S) to confirm substitution patterns ( ).
Advanced Question: What mechanistic insights explain unexpected byproducts in the Gewald reaction for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
